molecular formula C22H14N4O2 B14737575 1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol CAS No. 5888-97-1

1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol

Cat. No.: B14737575
CAS No.: 5888-97-1
M. Wt: 366.4 g/mol
InChI Key: QJYKIQYLMKVDSP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol typically involves the reaction of 1,4-diaminobenzene with 5-phenyloxadiazole derivatives under specific conditions. One common method involves the use of a condensation reaction where the amine groups of 1,4-diaminobenzene react with the carboxylic acid groups of the 5-phenyloxadiazole derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as column chromatography and recrystallization can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol is primarily related to its electronic and optical properties. The compound can interact with various molecular targets through π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol is unique due to its symmetrical structure and the presence of oxadiazole rings, which impart distinct electronic and optical properties. These properties make it particularly suitable for applications in optoelectronics, biological imaging, and materials science .

Properties

CAS No.

5888-97-1

Molecular Formula

C22H14N4O2

Molecular Weight

366.4 g/mol

IUPAC Name

2-phenyl-5-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-1,3,4-oxadiazole

InChI

InChI=1S/C22H14N4O2/c1-3-7-15(8-4-1)19-23-25-21(27-19)17-11-13-18(14-12-17)22-26-24-20(28-22)16-9-5-2-6-10-16/h1-14H

InChI Key

QJYKIQYLMKVDSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C4=NN=C(O4)C5=CC=CC=C5

Origin of Product

United States

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